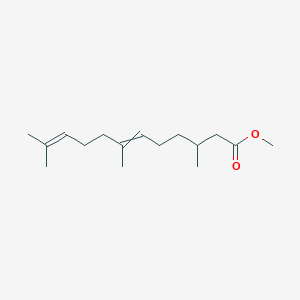
6,10-Dodecadienoic acid, 3,7,11-trimethyl-, methyl ester, (6E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of 6,10-Dodecadienoic acid, 3,7,11-trimethyl-, methyl ester, (6E)- is typically achieved through chemical synthesis. One common method involves the reaction of 2,6,10-dodecenoic acid with methanol in the presence of an acid catalyst. The reaction conditions, such as temperature and time, can significantly affect the yield and purity of the product .
Chemical Reactions Analysis
6,10-Dodecadienoic acid, 3,7,11-trimethyl-, methyl ester, (6E)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced products.
Scientific Research Applications
6,10-Dodecadienoic acid, 3,7,11-trimethyl-, methyl ester, (6E)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its role in the regulation of juvenile hormone activity in insects.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the manufacture of fragrances and food additives due to its floral and fruity flavor.
Mechanism of Action
The mechanism of action of 6,10-Dodecadienoic acid, 3,7,11-trimethyl-, methyl ester, (6E)- involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a juvenile hormone analog, influencing the development and reproduction of insects. The compound binds to juvenile hormone receptors, modulating gene expression and physiological processes .
Comparison with Similar Compounds
6,10-Dodecadienoic acid, 3,7,11-trimethyl-, methyl ester, (6E)- can be compared with other similar compounds such as:
2,6,10-Dodecatrienoic acid, 3,7,11-trimethyl-, methyl ester, (E,E)-:
2,6,10-Dodecatrienoic acid, 3,7,11-trimethyl-, methyl ester, (E,Z)-: Another stereoisomer with distinct chemical and physical properties
These comparisons highlight the uniqueness of 6,10-Dodecadienoic acid, 3,7,11-trimethyl-, methyl ester, (6E)- in terms of its specific stereochemistry and resulting biological activity.
Properties
IUPAC Name |
methyl 3,7,11-trimethyldodeca-6,10-dienoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O2/c1-13(2)8-6-9-14(3)10-7-11-15(4)12-16(17)18-5/h8,10,15H,6-7,9,11-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRPMFBDXUEDPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)CCC=C(C)C)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50338628 |
Source


|
| Record name | 6,10-Dodecadienoic acid, 3,7,11-trimethyl-, methyl ester, (6E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50338628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81601-38-9 |
Source


|
| Record name | 6,10-Dodecadienoic acid, 3,7,11-trimethyl-, methyl ester, (6E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50338628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













